UAMC00039 dihydrochloride

DPP-II inhibition SAR potency optimization

Choose UAMC00039 dihydrochloride for unambiguous DPP-II target validation. With an IC50 of 0.48 nM and >340,000-fold selectivity over DPP-IV (IC50 165 µM), this reversible inhibitor eliminates the confounding polypharmacology of Talabostat and the inactivity of gliptins. Rapid cellular uptake achieves >90% intracellular DPP-II inhibition in PBMCs at 1 µM, with proven oral bioavailability and safety at 2 mg/kg in rodents. Stable >48 h at 37°C in assay buffer, it is the definitive chemical probe for protease selectivity panels, immune cell signaling studies, and chronic in vivo efficacy models. Insist on UAMC00039 to ensure your DPP-II conclusions are unequivocal.

Molecular Formula C16H26Cl3N3O
Molecular Weight 382.8 g/mol
Cat. No. B10768900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAMC00039 dihydrochloride
Molecular FormulaC16H26Cl3N3O
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
InChIInChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1
InChIKeyIWXMOQGMIWZNPR-CKUXDGONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UAMC00039 Dihydrochloride: A High-Potency, Selective DPP-II Inhibitor for Precision Enzymology


UAMC00039 dihydrochloride is a synthetic small molecule dipeptidyl peptidase II (DPP-II, also known as DPP2 or DPP7) inhibitor that operates via a reversible and competitive mechanism [1]. It is recognized as a critical chemical probe for dissecting the physiological and pathophysiological roles of DPP-II due to its ability to specifically silence this intracellular serine protease [2]. Unlike broader-spectrum dipeptidyl peptidase inhibitors, UAMC00039 enables unambiguous attribution of biological effects to DPP-II inhibition, establishing it as a foundational tool in the field of protease research [3].

UAMC00039 Dihydrochloride: Why Substitution with Non-Selective or Broad-Spectrum DPP Inhibitors Compromises Experimental Integrity


Substituting UAMC00039 with other dipeptidyl peptidase inhibitors is scientifically unsound due to fundamental differences in target selectivity and mechanistic class. UAMC00039 is an exceptionally potent and selective DPP-II inhibitor (IC50 = 0.48 nM), while many alternatives either lack sufficient potency, exhibit promiscuous inhibition of DPP-IV and related enzymes, or induce confounding cellular toxicity [1]. For instance, non-selective DPP inhibitors like Talabostat (Val-boroPro) potently inhibit DPP-IV, DPP8, and DPP9 in addition to DPP-II, completely obscuring any DPP-II-specific phenotype [2]. Conversely, DPP-IV-selective gliptins such as Sitagliptin display negligible DPP-II inhibition (IC50 = 100,000 nM), precluding their use in DPP-II studies . Therefore, experiments requiring unambiguous interpretation of DPP-II function demand the use of UAMC00039; generic substitution introduces confounding variables that invalidate downstream conclusions.

UAMC00039 Dihydrochloride: Quantified Performance Differentiation Against Key Comparator Compounds


UAMC00039 Dihydrochloride: 270-Fold Improvement in DPP-II Potency Over Early Lead Compound Dab-Pip

UAMC00039 represents a significant potency advancement in the evolution of DPP-II inhibitors. It exhibits an IC50 of 0.48 ± 0.04 nM against DPP-II [1]. This compares favorably to the earlier first-generation inhibitor Dab-Pip, which demonstrates an IC50 of 130 nM against the same target [2]. This difference represents an approximate 270-fold improvement in in vitro potency.

DPP-II inhibition SAR potency optimization

UAMC00039 Dihydrochloride: >343,000-Fold Selectivity Window for DPP-II Over DPP-IV, Enabling Definitive Target Deconvolution

UAMC00039 demonstrates extreme selectivity for DPP-II over DPP-IV. The IC50 for DPP-II is 0.48 ± 0.04 nM, whereas the IC50 for DPP-IV is 165 ± 9 µM [1]. This represents a >343,000-fold selectivity window. In stark contrast, the non-selective inhibitor Talabostat (Val-boroPro) potently inhibits both DPP-IV (IC50 < 4 nM) and DPP-8/9 (IC50 = 4/11 nM), providing a selectivity window of less than 10-fold for its primary target [2].

DPP-IV selectivity off-target profiling specificity

UAMC00039 Dihydrochloride: Absence of Acute In Vivo Toxicity at 2 mg/kg Oral Dose, Contrasting with Reported Toxicity of Non-Selective DPP Inhibitors

In vivo studies demonstrate that UAMC00039 does not induce signs of acute toxicity. When administered orally to rodents at a dose of 2 mg/kg, no significant changes were observed in a comprehensive panel of physiological parameters including general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, fasting glucose, and gastrointestinal parameters (acidity, motility, irritation) [1]. This safety profile contrasts with the severe toxicity observed in preclinical studies of non-selective DPP inhibitors like Talabostat, where inhibition of DPP8/9 was linked to alopecia, thrombocytopenia, and gastrointestinal toxicity [2].

in vivo toxicology safety profile oral bioavailability

UAMC00039 Dihydrochloride: Rapid Cellular Uptake and 48-Hour Stability Enables Reliable Intracellular Target Engagement Studies

UAMC00039 possesses favorable physicochemical properties for cell-based assays, demonstrating rapid cellular penetration and sustained stability. The compound is able to enter peripheral blood mononuclear cells (PBMCs) within 1 minute, resulting in a concentration-dependent inhibition of intracellular DPP-II activity without affecting non-DPP-II dipeptidyl peptidase activity [1]. Furthermore, UAMC00039 is stable for at least 48 hours at 37°C in culture medium and assay buffer, and a concentration of 1 µM is sufficient to inhibit over 90% of DPP-II activity in both PBMCs and U937 cells [2].

cell permeability cellular assay stability

UAMC00039 Dihydrochloride: Optimized Research and Preclinical Application Scenarios Based on Validated Performance


Deconvoluting DPP-II Function in Immune Cell Signaling

Leveraging UAMC00039's high selectivity and rapid cellular uptake, researchers can precisely dissect the role of DPP-II in immune cells. By using UAMC00039 at concentrations (e.g., 1 µM) that achieve >90% intracellular DPP-II inhibition in PBMCs and U937 cells [1], investigators can confidently link any resulting changes in cytokine secretion, cell differentiation, or other signaling pathways directly to DPP-II activity, avoiding the confounding effects seen with non-selective inhibitors like Talabostat.

Validating DPP-II as a Target in In Vivo Pharmacology Models

UAMC00039 is a critical tool for preclinical target validation studies. Its oral bioavailability and favorable safety profile at 2 mg/kg [2] allow for chronic dosing regimens in rodent models without the complicating toxicities associated with DPP8/9 inhibition. This enables researchers to directly assess the therapeutic potential of DPP-II inhibition in disease models (e.g., inflammation, metabolism) by observing efficacy endpoints that are not muddied by off-target pathology.

Orthogonal Confirmation of DPP-II Activity in Multiplexed Protease Screens

In drug discovery cascades where protease panels are used to profile compound selectivity, UAMC00039 serves as an essential control for DPP-II activity. Its defined selectivity profile (IC50 of 0.48 nM for DPP-II vs. 165 µM for DPP-IV) provides a clear, quantitative benchmark against which to compare the DPP-II cross-reactivity of novel chemical entities. This application is crucial for ensuring the specificity of lead compounds intended for other protease targets.

Investigating DPP-II-Mediated Proteolytic Processing of Neuropeptides or Collagen

Given DPP-II's known activity toward proline-containing peptides, UAMC00039 can be used in cell-free or cell-based systems to study its role in the processing of substrates like substance P or collagen fragments . The high stability of UAMC00039 in assay buffer for >48 hours at 37°C [1] ensures consistent enzyme inhibition throughout long-duration biochemical or cellular assays, providing reliable kinetic data on substrate turnover and product formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for UAMC00039 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.